molecular formula C12H14ClF2N3O B2720974 6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride CAS No. 1554289-23-4

6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B2720974
CAS No.: 1554289-23-4
M. Wt: 289.71
InChI Key: KBBRRJZJVSJWDG-UHFFFAOYSA-N
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Description

6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a piperidine ring and two fluorine atoms attached to the benzimidazole core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(piperidin-4-yl)-2-benzimidazolinone
  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Uniqueness

6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride is unique due to the presence of two fluorine atoms, which can enhance its biological activity and stability compared to similar compounds. The specific arrangement of the piperidine ring and the benzimidazole core also contributes to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

4,5-difluoro-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O.ClH/c13-8-1-2-9-11(10(8)14)17(12(18)16-9)7-3-5-15-6-4-7;/h1-2,7,15H,3-6H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBRRJZJVSJWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=CC(=C3F)F)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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